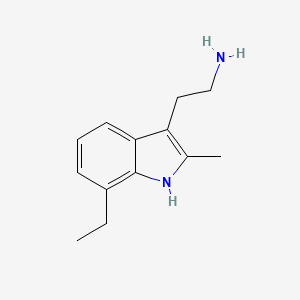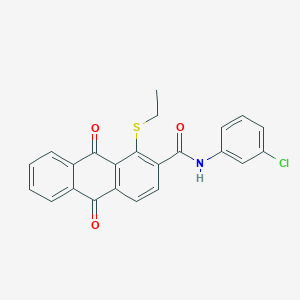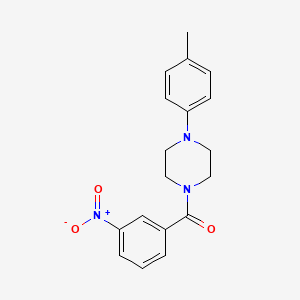![molecular formula C24H19N3O2 B11512767 2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B11512767.png)
2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a dihydropyrimidoquinolinone core
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (98%) has been reported as an efficient method . The reaction conditions often require careful control of temperature and pH to ensure the desired product yield and purity.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Cyclization: Intramolecular cyclization reactions can be facilitated under acidic or basic conditions to form different ring structures.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a neuroprotective and anti-neuroinflammatory agent.
Antimicrobial Activity: Transition metal complexes derived from this compound have demonstrated significant antimicrobial and antioxidant activities.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . The compound’s ability to coordinate with metal ions also plays a role in its antimicrobial activity .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one can be compared with other similar compounds, such as:
5-(2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol: This compound also contains a methoxyphenyl group and exhibits significant antimicrobial and antioxidant activities.
Quinazoline-2,4(1H,3H)-dione derivatives: These compounds have been studied as PARP-1/2 inhibitors and show potential in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C24H19N3O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-phenyl-1,2-dihydropyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C24H19N3O2/c1-29-19-13-11-16(12-14-19)23-26-22-20(15-17-7-5-6-10-21(17)25-22)24(28)27(23)18-8-3-2-4-9-18/h2-15,23H,1H3,(H,25,26) |
InChI Key |
PJGYXTYULLBTEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=NC4=CC=CC=C4C=C3C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-N-[2-(4-methoxyphenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B11512688.png)
![4-pentyl-N-{(2Z)-3-[(4-pentylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11512690.png)
![5-[4-({4-[chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide](/img/structure/B11512695.png)
![4-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(phenyl)amino]-4-oxobutanoic acid](/img/structure/B11512697.png)
![3-{[(3,5-Dimethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11512699.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11512702.png)


![(4E)-1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11512718.png)
![Ethyl 2-[(2-{[(4-chlorophenyl)carbonyl]amino}-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B11512725.png)
![12-Pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one](/img/structure/B11512741.png)
![4-[(3,5-dimethoxyphenyl)carbonyl]-N-(quinolin-6-yl)benzamide](/img/structure/B11512742.png)
![7-(3,5-Dimethyl-4-isoxazolyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B11512750.png)
